molecular formula C10H15BO2 B15071095 (4-Isopropyl-3-methylphenyl)boronic acid CAS No. 824390-17-2

(4-Isopropyl-3-methylphenyl)boronic acid

Cat. No.: B15071095
CAS No.: 824390-17-2
M. Wt: 178.04 g/mol
InChI Key: AALLJQCXECLAQR-UHFFFAOYSA-N
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Description

(4-Isopropyl-3-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with isopropyl and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (4-Isopropyl-3-methylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance . The use of palladium catalysts and organoboron reagents in these reactions allows for the efficient synthesis of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, halides, and various oxidizing or reducing agents . The reaction conditions are typically mild, with reactions often performed at room temperature or slightly elevated temperatures.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(4-Isopropyl-3-methylphenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Isopropyl-3-methylphenyl)boronic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern on the phenyl ring. The presence of both isopropyl and methyl groups provides distinct steric and electronic properties, making it a valuable reagent in specific synthetic applications .

Properties

CAS No.

824390-17-2

Molecular Formula

C10H15BO2

Molecular Weight

178.04 g/mol

IUPAC Name

(3-methyl-4-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C10H15BO2/c1-7(2)10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3

InChI Key

AALLJQCXECLAQR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(C)C)C)(O)O

Origin of Product

United States

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